

An In-depth Technical Guide to p-Aminoacetophenone: Synonyms, Properties, and Applications

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **p-Aminoacetophenone**, a versatile chemical intermediate with significant applications in pharmaceutical research and organic synthesis. This document details its alternative names, chemical and physical properties, key experimental protocols for its use, and its relevance in the context of signaling pathways pertinent to drug discovery.

Synonyms and Alternative Names for p-Aminoacetophenone

p-Aminoacetophenone is known by a variety of names in scientific literature and chemical databases. Proper identification is crucial for accurate research and sourcing. The following table summarizes its most common synonyms and identifiers.



Identifier Type	Identifier
IUPAC Name	1-(4-aminophenyl)ethanone[1]
CAS Number	99-92-3[1]
Common Synonyms	4'-Aminoacetophenone[1]
4-Aminoacetophenone[1]	
4-Acetylaniline[1]	_
p-Acetylaniline[1]	_
Ethanone, 1-(4-aminophenyl)-[1]	_
p-Aminoacetylbenzene[1]	_
1-Acetyl-4-aminobenzene[1]	
Other Identifiers	USAF EK-631[1]
NSC 3242[1]	

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **p-Aminoacetophenone** is essential for its handling, application in reactions, and for the development of analytical methods.



Property	Value
Molecular Formula	C ₈ H ₉ NO[1]
Molecular Weight	135.16 g/mol [1]
Appearance	Yellow to brown crystalline solid with a pleasant odor[1][2]
Melting Point	103-107 °C[3]
Boiling Point	293-295 °C[3]
Solubility	Soluble in hot water, ethanol, ether, acetone, chloroform, and dilute acids.[2][4] Slightly soluble in cold water and benzene.[2][4]
pKa (conjugate acid)	2.76[1]
LogP	0.83[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **p**-**Aminoacetophenone**, including its synthesis, use in the preparation of derivatives, and its characterization.

Synthesis of p-Aminoacetophenone

A common laboratory-scale synthesis of **p-Aminoacetophenone** involves the Friedel-Crafts acylation of aniline. However, a more recent and efficient method is a multi-step synthesis starting from p-hydroxyacetophenone.[5]

Protocol: Synthesis from p-Hydroxyacetophenone[5]

Step 1: Williamson Ether Synthesis. In a round-bottom flask, dissolve p-hydroxyacetophenone in a polar aprotic solvent. Add an alkaline reagent and stir at 10-30°C for 1 hour. Subsequently, add 2-halo-2-methylpropanamide and continue stirring for 5 hours.
 Add water and cool the mixture to precipitate 2-(4-acetophenoxy)-2-methylpropionamide.



- Step 2: Smiles Rearrangement. Dissolve the product from Step 1 in a polar aprotic solvent and add an alkaline reagent. Stir the mixture at 40-60°C for 1 hour. Add water and cool to precipitate N-(4-acetylphenyl)-2-hydroxy-2-methylpropionamide.
- Step 3: Hydrolysis. Dissolve the product from Step 2 in a suitable solvent and subject it to heating under alkaline conditions to induce hydrolysis, yielding p-Aminoacetophenone.

Synthesis of Chalcone Derivatives

p-Aminoacetophenone is a key starting material for the synthesis of chalcones, which are precursors to flavonoids and other biologically active compounds. The Claisen-Schmidt condensation is the standard method for this synthesis.

Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis[6]

- Dissolve 4-aminoacetophenone (0.01 mol) in ethanol (25 mL) in a flask.
- Add the desired substituted aromatic aldehyde (0.01 mol) to the solution.
- Slowly add 20 mL of a sodium hydroxide solution (5% w/v in water) to the mixture while stirring.
- Continue stirring the reaction mixture for 3-4 hours.
- The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure chalcone derivative.

Synthesis of 4-Methylquinazoline

p-Aminoacetophenone can be utilized in the synthesis of quinazoline derivatives, which are of great interest in medicinal chemistry.

Protocol: Synthesis of 4-Methylquinazoline[3][7]

• In a reaction vessel, combine 2-aminoacetophenone and formamide. The optimal weight ratio of 2-aminoacetophenone to formamide is 1:52.



- Add a Lewis acid catalyst, such as BF₃-Et₂O, at a molar ratio of 1:0.5 relative to 2aminoacetophenone.
- Heat the reaction mixture to 150°C and maintain this temperature for 6 hours.
- Upon completion, the reaction mixture is worked up to isolate the 4-methylquinazoline product. This method has been reported to achieve a yield of up to 86%.

Characterization Protocols

Accurate characterization of **p-Aminoacetophenone** and its derivatives is crucial for confirming their identity and purity.

Protocol: Sample Preparation for ¹H NMR Spectroscopy[8]

- Dissolve approximately 5-10 mg of the p-Aminoacetophenone sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing may be applied.
- The final volume of the solution in the NMR tube should be sufficient for analysis (typically 0.5-0.7 mL).
- Acquire the ¹H NMR spectrum using a suitable NMR spectrometer.

Protocol: Sample Preparation for IR Spectroscopy (KBr Pellet Method)[9][10][11]

- Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
- In an agate mortar, grind approximately 1-2 mg of the **p-Aminoacetophenone** sample with 100-200 mg of the dried KBr.
- Continue grinding until a fine, homogeneous powder is obtained.
- Place the powder into a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.



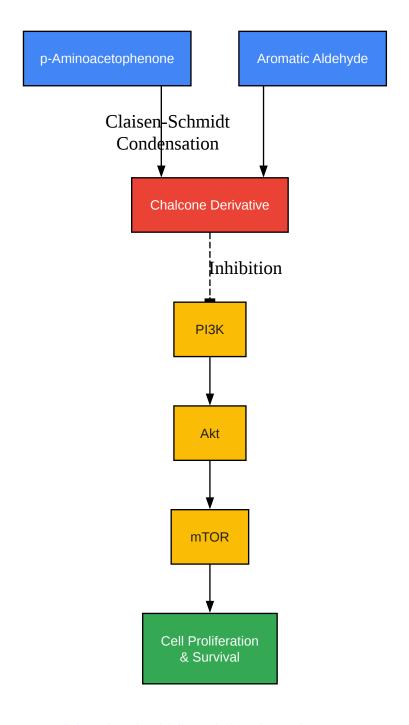
 Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer for analysis.

Role in Signaling Pathways and Drug Discovery

Derivatives of **p-Aminoacetophenone**, particularly chalcones, have been investigated for their potential as anticancer agents.[12][13] These compounds have been shown to exert their effects by modulating key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[14][15]

The diagram below illustrates the general synthetic route from **p-Aminoacetophenone** to chalcone derivatives and their subsequent inhibitory action on the PI3K/Akt signaling cascade, a critical pathway in cancer cell proliferation and survival.





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Caption: Synthesis of chalcones from **p-Aminoacetophenone** and their inhibition of the PI3K/Akt pathway.

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